molecular formula C18H17ClFN3O2S2 B2495999 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1252843-48-3

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B2495999
CAS RN: 1252843-48-3
M. Wt: 425.92
InChI Key: QZVUSQZHRBEOAC-UHFFFAOYSA-N
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Description

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H17ClFN3O2S2 and its molecular weight is 425.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of compounds related to 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide involves key intermediates like 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, demonstrating potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (Gangjee et al., 2008). Quantum chemical analysis of similar molecules has offered insights into their molecular structure, spectroscopic behavior, and interactions, highlighting their potential as antiviral agents (Mary et al., 2020).

Biological Activity and Applications

  • These compounds have been evaluated for their antitumor activity, with some derivatives showing promising results against human cancer cell lines (Hafez & El-Gazzar, 2017). The versatility of this chemical framework allows for the synthesis of a wide range of derivatives, offering a promising area for developing new therapeutic agents.
  • Another study explored the use of related pyrimidine derivatives for imaging applications, specifically targeting the translocator protein (18 kDa) with positron emission tomography (PET), indicating the potential for diagnostic applications in neurodegenerative diseases (Dollé et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not available in the retrieved resources. The biological activity of thieno[3,2-d]pyrimidine derivatives can vary widely depending on the substituents present .

Future Directions

The future research directions could involve studying the synthesis, properties, and potential applications of this compound. Thieno[3,2-d]pyrimidine derivatives are of interest in various fields, including medicinal chemistry .

properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2S2/c1-2-3-7-23-17(25)16-14(6-8-26-16)22-18(23)27-10-15(24)21-11-4-5-13(20)12(19)9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVUSQZHRBEOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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